molecular formula C4H5ClN2S B112737 2-Amino-5-chloro-4-methylthiazole CAS No. 5316-76-7

2-Amino-5-chloro-4-methylthiazole

Cat. No.: B112737
CAS No.: 5316-76-7
M. Wt: 148.61 g/mol
InChI Key: WUTUCTHNAXSTGJ-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-methylthiazole is a heterocyclic compound with the molecular formula C4H5ClN2S and a molecular weight of 148.61 g/mol . This compound is characterized by a thiazole ring substituted with an amino group at position 2, a chlorine atom at position 5, and a methyl group at position 4. It is a solid at room temperature and has various applications in scientific research and industry.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-methylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetyl chloride with thiourea under basic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloro-4-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 5 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 2-amino-5-substituted-4-methylthiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-Amino-5-chloro-4-methylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Amino-4-methylthiazole: Lacks the chlorine atom at position 5, resulting in different reactivity and biological activity.

    2-Amino-5-chlorothiazole: Lacks the methyl group at position 4, which affects its chemical properties and applications.

    2-Amino-5-bromothiazole:

Uniqueness: 2-Amino-5-chloro-4-methylthiazole is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-chloro-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTUCTHNAXSTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650079
Record name 5-Chloro-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5316-76-7
Record name 5-Chloro-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-methyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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